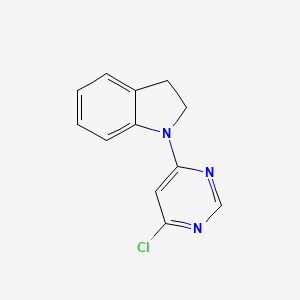

1-(6-Chloropyrimidin-4-yl)indoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropyrimidin-4-yl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3/c13-11-7-12(15-8-14-11)16-6-5-9-3-1-2-4-10(9)16/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEMHHFXNIKRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=CC(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization Strategies and Chemical Transformations of the 1 6 Chloropyrimidin 4 Yl Indoline Scaffold

Nucleophilic Substitution on the Chloropyrimidine Moiety

The chlorine atom on the pyrimidine (B1678525) ring of 1-(6-chloropyrimidin-4-yl)indoline is susceptible to nucleophilic aromatic substitution (S_NAr). This reactivity is a cornerstone for introducing a wide array of functional groups onto the pyrimidine core. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the carbon atom attached to the chlorine, facilitating attack by nucleophiles.

The regioselectivity of such substitutions is well-documented in related heterocyclic systems like quinazolines. For instance, studies on 2,4-dichloroquinazoline precursors consistently show that the 4-position is highly susceptible to nucleophilic attack. mdpi.com This preference is attributed to the electronic properties of the heterocyclic ring, making the C4 position more electrophilic. This principle is directly applicable to the 4-chloro-6-substituted pyrimidine system.

A variety of nucleophiles, including primary and secondary amines, can be used to displace the chloride ion. mdpi.com These reactions are typically carried out under thermal conditions, often with a base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like dioxane. mdpi.com This allows for the synthesis of a range of 4-amino-6-(indolin-1-yl)pyrimidine derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution on Chloro-Heterocycles

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,4-Dichloroquinazoline | Anilines, Benzylamines, Aliphatic amines | 2-Chloro-4-aminoquinazoline derivatives | mdpi.com |

The reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with various nitrogen-centered nucleophiles further illustrates that the C2 position of an activated indole (B1671886) can also be a site for nucleophilic substitution. nii.ac.jp While this occurs on the indole ring itself, the principle of activating a position for nucleophilic attack is a shared concept. In the case of this compound, the focus remains on the electronically deficient pyrimidine ring as the primary site for S_NAr reactions.

Functionalization of the Indoline (B122111) Ring System

The indoline portion of the molecule provides additional opportunities for structural modification. The functionalization can target the aromatic benzene (B151609) ring or the nitrogen atom of the dihydro-pyrrole moiety.

One advanced method for functionalizing the indoline ring is through transition metal-catalyzed C-H activation. For example, Ru(II)-catalyzed enantioselective C-H activation and hydroarylation has been successfully used to synthesize multisubstituted indoline derivatives. nih.gov This approach allows for the direct introduction of functional groups onto the aromatic part of the indoline ring system. A notable transformation is the creation of a 4-formylindoline, which can then be used for further derivatization. nih.gov

Systematic structure-activity relationship (SAR) studies on indoline and piperazine derivatives have led to the synthesis of various analogs. nih.gov These syntheses often involve acylation of the indoline nitrogen, followed by substitution on the acyl group. For instance, the lead compound 2-[-4-(4-chloro-benzyl)-piperazin-1-yl]-1-(2,3-dihydro-indol-1-yl)-ethanone was optimized by introducing substituents onto the indoline ring, such as a methyl group at the 2-position. nih.gov

The indole nucleus, closely related to indoline, can be functionalized through various other reactions, including free radical cyclization and acid-mediated cyclizations, which highlight the versatility of this core structure in building complex molecules. nih.gov While indoline is a saturated version of the indole pyrrole ring, methods like oxidation can convert an indoline back to an indole, thereby opening up further avenues for functionalization common to indole chemistry. nih.gov

Table 2: Selected Methods for Indoline/Indole Functionalization

| Method | Reagents/Catalyst | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|

| C-H Activation/Hydroarylation | Ru(II) complexes, chiral α-methylamines | C4-position | 4-Formylindoline | nih.gov |

| Acylation and Substitution | Chloroacetyl chloride, substituted piperazines | N1-position | N-Acylindoline derivatives | nih.gov |

| Vilsmeier-Haack Reaction | POCl₃, DMF | C3-position (of indole) | Indole-3-carbaldehyde | nii.ac.jpnih.gov |

Formation of Schiff Bases and Polymeric Conjugates with Related Indole-Pyrimidinyl Aldehyde Intermediates

Aldehyde derivatives of the core scaffold are key intermediates for creating more complex structures like Schiff bases and polymers. An aldehyde group can be introduced onto the indole ring, for example, through the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to formylate the electron-rich C3 position of an indole ring. nii.ac.jpnih.govresearchgate.net

Once an indole-pyrimidinyl aldehyde intermediate is synthesized, it can readily undergo condensation reactions with primary amines to form Schiff bases, also known as imines (-C=N-). researchgate.netwisdomlib.org This reaction is typically reversible and can be catalyzed by acid or base. researchgate.net The stability of the resulting Schiff base is often enhanced when it is derived from an aromatic aldehyde and a primary aryl amine due to conjugation. researchgate.net A wide range of substituted anilines and other primary amines can be used to generate a library of Schiff base derivatives. uodiyala.edu.iqnih.gov

These Schiff bases are not only important final products but also serve as monomers for the synthesis of polymeric conjugates. Poly(azomethine)s or Schiff base polymers can be prepared through the polycondensation of monomers containing dialdehyde and diamine functionalities. researchgate.net These polymers possess conjugated backbones due to the alternating double and single bonds, which can impart interesting electronic and thermal properties. researchgate.net The presence of the indole-pyrimidine scaffold within the polymer backbone would be expected to further influence these properties. The formation of Schiff base polymers involves the repeated formation of the imine linkage, leading to a long-chain polymer. researchgate.net

Table 3: Synthesis of Schiff Bases and Polymers from Aldehyde Precursors

| Reaction Type | Precursors | Key Functional Group Formed | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Schiff Base Formation | Aldehyde/Ketone + Primary Amine | Imine (-C=N-) | Acid or base catalysis, heat | researchgate.netresearchgate.net |

| Indole Schiff Base Synthesis | Indole-3-formaldehyde + 2-amino-5-alkylthio-1,3,4-thiadiazole | Imine (-C=N-) | CH₃COOH, ethanol | nih.gov |

The synthesis of these derivatives highlights the chemical tractability of the this compound scaffold, enabling the exploration of a broad chemical space for various applications through targeted derivatization strategies.

Structure Activity Relationship Sar Studies of 1 6 Chloropyrimidin 4 Yl Indoline Analogues

Systematic SAR Exploration around Pharmacological Moieties

The indoline (B122111) portion of the molecule is a recognized "privileged structure" in drug discovery, meaning it can bind to multiple receptor types. nih.gov This versatility makes the indoline scaffold a valuable starting point for developing new therapeutic agents. nih.gov SAR studies often begin with the synthesis of a library of compounds where specific positions on both the indoline and pyrimidine (B1678525) rings are systematically varied. oregonstate.edu This allows for a comprehensive evaluation of how different functional groups impact the target interaction.

Impact of Substituent Groups on the Pyrimidine Ring on Biological Activity

The pyrimidine ring is a crucial component for the biological activity of this compound class. juniperpublishers.commdpi.com Its nitrogen atoms and the chloro-substituent at the 6-position are key interaction points with biological targets. nih.gov The electronic properties of the pyrimidine ring, which is an electron-rich aromatic heterocycle, play a significant role in its biological function. mdpi.com

Influence of Indoline Ring Modifications on Potency and Efficacy

Modifications to the indoline ring have a profound impact on the potency and efficacy of 1-(6-chloropyrimidin-4-yl)indoline analogues. The indoline scaffold itself is a key contributor to the binding affinity. oregonstate.edu SAR studies have explored the effects of adding substituents at various positions on the benzene (B151609) and pyrrolidine portions of the indoline ring system.

For example, in a study of tricyclic indoline resistance-modifying agents, researchers identified regions of the indoline structure that could be modified without losing activity, and even discovered a more potent analogue with reduced toxicity. oregonstate.edu The position of substituents on the indoline ring is crucial. For instance, in a series of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, the position and nature of substituents on the pyrrolidine ring significantly influenced their inhibitory activity against caspases. nih.gov Specifically, 4-fluoropyrrolidinyl derivatives were found to be much more potent inhibitors than their 4-methoxy counterparts. nih.gov This highlights the sensitivity of the biological target to even subtle changes in the indoline ring's substitution pattern.

Rapid Overlay Chemical Similarity (ROCS) and SAR Analysis for Related Indole (B1671886) Derivatives

Computational methods like Rapid Overlay Chemical Similarity (ROCS) play a vital role in understanding the SAR of indole derivatives. ROCS is a shape-based similarity method that compares the 3D shape and chemical features of molecules. This technique is particularly useful for identifying new compounds with similar biological activities by screening large compound libraries against a known active molecule.

Cheminformatics-Based Similarity Searching and Analog Design

Cheminformatics tools are instrumental in the design of new analogues of this compound. Similarity searching, a core cheminformatics technique, allows researchers to identify compounds with similar structural or physicochemical properties to a known active compound from large databases. This can lead to the discovery of novel scaffolds or substituent patterns that might not be obvious from traditional SAR studies.

By analyzing the properties of known active and inactive compounds, researchers can build predictive models to guide the design of new analogues with improved activity and drug-like properties. This approach has been successfully applied to various classes of compounds, including indole derivatives, to identify promising new drug candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For indolylpyrimidine derivatives, 2D-QSAR studies have been performed to understand their antibacterial activity. researchgate.net

Preclinical Biological Activity and Molecular Target Identification

Evaluation of GPR52 Agonist Activity for Indoline-Pyrimidine Analogues

The G protein-coupled receptor 52 (GPR52) is an orphan receptor primarily expressed in the striatum, making it a promising therapeutic target for central nervous system disorders like schizophrenia. tandfonline.comnih.gov A series of novel 1-(pyrimidin-4-yl)indoline-4-carboxamide analogues have been identified as potent and selective GPR52 agonists. tandfonline.com

Systematic structure-activity relationship (SAR) studies have led to the discovery of several indoline-pyrimidine analogues with nanomolar potency. tandfonline.comnih.gov For instance, Arena Pharmaceuticals reported a series of 1-heteroaryl-indoline-4-carboxamides as GPR52 agonists, with one representative compound showing potent activity with an EC₅₀ of 12.6 nM in a cAMP assay. researchgate.net Further optimization of a lead compound resulted in the discovery of analogue 12c (PW0787) , which is an orally bioavailable, brain-penetrant, and selective GPR52 agonist. tandfonline.com This compound was found to dose-dependently suppress amphetamine-induced hyperactivity in mice, indicating antipsychotic-like potential. tandfonline.comnih.gov

| Compound | Target | Activity | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Assay Type |

| Compound 8 | GPR52 | Agonist | 12.6 nM researchgate.net | Not Reported | cAMP Assay researchgate.net |

| Compound 12c (PW0787) | GPR52 | Agonist | Nanomolar range tandfonline.com | Enhanced efficacy tandfonline.com | cAMP-dependent pathways tandfonline.com |

| Compound 3 | GPR52 | Agonist | 75 nM tandfonline.com | 122% tandfonline.com | Not Reported |

Anticancer Activity Profiling of Pyrimidine-Indoline Hybrid Structures

The hybridization of pyrimidine (B1678525) and indole (B1671886) scaffolds is a well-established strategy in the design of novel anticancer agents. nih.gov Pyrimidine is crucial for cell proliferation and survival, while the indole nucleus is present in numerous natural and synthetic antitumor agents. tandfonline.comnih.gov This combination can target distinct biological pathways in cancer cells, potentially increasing therapeutic efficacy and overcoming drug resistance. tandfonline.com

Dysregulation of cyclin-dependent kinases 4 (CDK4) and 6 (CDK6) is a common feature in many cancers, making them key therapeutic targets. nih.gov Several pyrimidine-based compounds have been developed as potent kinase inhibitors. researchgate.net Substituted pyrido[2,3-d]pyrimidines, which are structurally related to the indoline-pyrimidine core, are known to be effective inhibitors of CDK4/6. researchgate.net For example, a series of benzimidazolyl-pyrimidine derivatives showed nanomolar in vitro activity against CDK4 and CDK6 (IC₅₀ = 0.71 nM and 1.10 nM, respectively, for compound 16a ). nih.gov Another compound, 7x , from a class of cyano pyridopyrimidines, was identified as a multi-kinase inhibitor with potent activity against CDK4/CYCLIN D1. researchgate.net While specific data for 1-(6-Chloropyrimidin-4-yl)indoline is not detailed in the reviewed literature, the broader class of pyrimidine hybrids demonstrates significant potential as CDK4/6 inhibitors. nih.govencyclopedia.pub Beyond direct kinase inhibition, some indole-pyrimidine hybrids exert their anticancer effects by inhibiting tubulin polymerization, a different but equally critical mechanism for halting cell division. nih.gov

| Compound Class/Name | Target Kinase(s) | Potency (IC₅₀) |

| Benzimidazolyl-pyrimidine (16a) | CDK4, CDK6 | 0.71 nM, 1.10 nM nih.gov |

| Benzimidazolyl-pyrimidine (11) | CDK4 | 1.5 nM nih.govencyclopedia.pub |

| Cyano pyridopyrimidine (7x) | CDK4/CYCLIN D1 | Potent (nM range) researchgate.net |

Indoline-pyrimidine hybrids have demonstrated significant anti-proliferative effects across a variety of human cancer cell lines. Based on a screening hit, a series of indole-pyrimidine hybrids with morpholine (B109124) or thiomorpholine (B91149) moieties were synthesized and evaluated. nih.gov The most promising compound, 15 , showed potent activity against MCF-7 (breast), HeLa (cervical), and HCT116 (colon) cancer cells, with IC₅₀ values of 0.29 µM, 4.04 µM, and 9.48 µM, respectively. nih.gov Another study on indolyl-pyrimidine analogs highlighted a dichloro-substituted molecule with potent anticancer action against MCF-7, HepG2 (liver), and HCT-116 cell lines, with IC₅₀ values of 5.10 µM, 5.02 µM, and 6.60 µM, respectively. japsonline.com Furthermore, a pyrimidine-indole-hybrid known as PIH (P) and its water-soluble derivative 6C were found to be highly potent in disrupting and showing anti-proliferative activities against MCF-7 cells. japsonline.com

| Compound/Analogue | Cell Line | Cancer Type | Potency (IC₅₀) |

| Compound 15 | MCF-7 | Breast | 0.29 µM nih.gov |

| HeLa | Cervical | 4.04 µM nih.gov | |

| HCT116 | Colon | 9.48 µM nih.gov | |

| Dichloro-substituted indolyl-pyrimidine | MCF-7 | Breast | 5.10 µM japsonline.com |

| HepG2 | Liver | 5.02 µM japsonline.com | |

| HCT-116 | Colon | 6.60 µM japsonline.com | |

| Annulated Indole Compounds (general) | L1210 | Leukemia | 0.5 - 4.0 µM researchgate.net |

Antimicrobial and Antifungal Activity

The indole and pyrimidine nuclei are both recognized as important scaffolds for the development of new antimicrobial agents. researchgate.netnih.gov The hybridization of these two moieties has yielded compounds with promising activity against various pathogens.

In one study, a series of new indolyl-pyrimidines were synthesized and screened for antimicrobial activity. japsonline.comjapsonline.com Compounds 3 (2-(1H-indol-3-yl)-4, 6-dioxo-6, 11-dihydro-4H-pyrimido [2, 1-b]quinazoline-3-carbonitrile) and 4 (2-hydrazino-4-(1H-indol-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile) demonstrated high antibacterial activity. japsonline.comjapsonline.com With regard to antifungal properties, the same study found that several of the synthesized indole-pyrimidine hybrids were active against Candida albicans. japsonline.comjapsonline.com Other research has focused on pyrimidine derivatives for use as agricultural fungicides, with some compounds showing high efficacy against various phytopathogenic fungi. nih.govnih.govfrontiersin.org For example, pyrimidine derivatives containing an amide moiety showed excellent antifungal activity against Phomopsis sp., with an EC₅₀ value even better than the commercial fungicide Pyrimethanil. nih.gov

| Compound Class | Activity | Organism(s) | Key Findings |

| Indolyl-pyrimidines (Cmpd 3 & 4) | Antibacterial | Various bacteria | High activity, comparable to penicillin japsonline.com |

| Indolyl-pyrimidines (Cmpd 1,3,4,7a-c) | Antifungal | Candida albicans | Active against C. albicans japsonline.com |

| Pyrimidine-amide hybrids (Cmpd 5o) | Antifungal | Phomopsis sp. | EC₅₀ of 10.5 µg/ml, superior to Pyrimethanil nih.gov |

| Pyrimidine-thiadiazole hybrids (Cmpd 6h) | Antifungal | Phomopsis sp., B. cinerea | Excellent inhibition rates (89-91%) frontiersin.org |

Antiviral Activity (e.g., HIV-1 Reverse Transcriptase, HCV NS5B)

The pyrimidine nucleus is a cornerstone in the development of antiviral drugs, particularly as inhibitors of viral enzymes essential for replication. nih.gov

The enzyme reverse transcriptase (RT) is a primary target for drugs used to treat Human Immunodeficiency Virus (HIV-1). nih.govnih.gov The pyrimidine scaffold is a familiar motif in many marketed anti-HIV-1 drugs, especially non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Recent research has focused on designing novel substituted pyrimidines to act as potent and selective NNRTIs, aiming to combat the rapid emergence of drug-resistant viral strains. nih.gov While many pyrimidine derivatives have been explored, some research has also investigated quinoline-pyrimidine hybrids as potential dual inhibitors of both HIV-1 integrase and reverse transcriptase. mdpi.com

The Hepatitis C Virus (HCV) non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase, is a critical enzyme for viral replication and a key target for direct-acting antiviral agents. nih.govwikipedia.org Both indole-based and pyrimidine-based derivatives have been investigated as inhibitors of NS5B. nih.govnih.gov Indole-based inhibitors can bind to an allosteric site on the enzyme, interfering with the conformational changes needed for RNA replication. nih.gov Similarly, oxopyrimidine derivatives have been explored as HCV NS5B inhibitors, with some pteridine-based analogues showing potent inhibition with IC₅₀ values in the sub-micromolar range. nih.gov

Other Potential Therapeutic Modalities

The versatile structure of the indoline-pyrimidine scaffold has prompted investigations into its therapeutic potential across a range of diseases beyond its primary applications. Preclinical studies have explored its utility in inflammatory conditions, neurodegenerative diseases like Alzheimer's, and infectious diseases such as malaria.

Anti-inflammatory Activity

The indoline-pyrimidine scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. tandfonline.com Research has shown that compounds combining indole and pyrimidine skeletons can exhibit significant anti-inflammatory effects. tandfonline.comnih.gov

A series of novel indole and indazole-piperazine pyrimidine derivatives were designed and synthesized for their potential in treating ischemic stroke, where neuroinflammation plays a critical role. nih.gov One of the standout compounds, 5j , demonstrated a potent ability to inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) with IC₅₀ values of 92.54 nM and 41.86 nM, respectively. nih.gov This compound significantly reduced the release of key inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), IL-6, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced microglial cells. nih.gov Furthermore, compound 5j was found to inhibit the pro-inflammatory M1 microglia phenotype while promoting the anti-inflammatory M2 phenotype. nih.gov In animal models of middle cerebral artery occlusion, it showed remarkable neuroprotection by decreasing infarct volumes and neurological deficits. nih.gov

Other studies have highlighted that pyrimidine derivatives can act as selective COX-2 inhibitors. mdpi.com The combination of a heterocyclic moiety like indole with a pyrimidine core is thought to enhance binding to the COX-2 enzyme, thereby increasing anti-inflammatory potency. tandfonline.com The development of pyrimidine analogs that mimic the action of established anti-inflammatory drugs like indomethacin (B1671933) (which contains an indole core) is an active area of research. tandfonline.com

Table 1: Anti-inflammatory Activity of Selected Indoline-Pyrimidine Analogs

| Compound | Target(s) | Key Findings | Reference |

|---|---|---|---|

| 5j (indole-piperazine pyrimidine derivative) | COX-2, 5-LOX | IC₅₀ = 92.54 nM (COX-2), 41.86 nM (5-LOX). Reduced TNF-α, IL-1β, IL-6, NO, PGE2. Promoted M2 microglia polarization. | nih.gov |

| Indolyl-pyrimidines | Not specified | Demonstrated remarkable ability to reduce carrageenan-induced inflammation in rats. | nih.govelsevierpure.com |

| Pyrimidine derivatives L1 & L2 | COX-2 | Showed high selectivity for COX-2 over COX-1 and reduced reactive oxygen species (ROS) levels in an inflammatory cell model. | mdpi.com |

Anti-Alzheimer's Disease Activity

The multifactorial nature of Alzheimer's disease (AD) has led researchers to explore multi-target-directed ligands, and the indoline-pyrimidine scaffold has emerged as a promising framework. nih.gov A key strategy in AD therapeutics is the inhibition of cholinesterases (AChE and BChE) to increase acetylcholine (B1216132) levels in the brain.

Novel 'pyrimidinyl' indole derivatives have been designed and synthesized as potential anti-Alzheimer's agents. nih.gov In one study, several compounds showed superior inhibitory activity against both AChE and BChE compared to the standard drug, donepezil. For instance, compound 11 from this series exhibited an IC₅₀ value of 0.052 µM against AChE. nih.gov

Another study focused on creating indole-based compounds containing a piperazinyl pyrimidine moiety to mimic the anti-neuroinflammatory activity of a clinical trial candidate, GIBH-130. nih.gov Compounds from this series, such as 5b and 6b , not only demonstrated dual inhibitory activity against AChE and BChE in the nanomolar range but also inhibited the self-aggregation of amyloid-β (Aβ) peptides, another key pathological hallmark of AD. nih.gov

Furthermore, pyrimidine derivatives have been investigated as gamma-secretase modulators, which are crucial for reducing the production of the toxic Aβ42 peptide associated with amyloid plaque deposition in the brain. google.com The design of these molecules often incorporates an indole ring to enhance interactions with amino acid residues within the active sites of target enzymes. acs.org

Table 2: Preclinical Anti-Alzheimer's Activity of Indoline-Pyrimidine Scaffolds

| Compound/Series | Target(s) | Key Findings | Reference |

|---|---|---|---|

| Compound 11 (pyrimidinyl indole derivative) | AChE, BChE | Exhibited potent inhibition with IC₅₀ values of 0.052 µM (AChE) and 2.529 µM (BChE). | nih.gov |

| Compounds 5b, 6b (indole-piperazinyl pyrimidine) | AChE, BChE, Aβ aggregation | Exerted dual AChE/BuChE inhibitory activities at nanomolar range and inhibited self-induced Aβ amyloid aggregation. | nih.gov |

| Thiazolopyrimidine derivatives | AChE, BChE, MAO-A/B | Indole ring at position 4 of the pyrimidine ring was selected to enhance interactions with Trp86 and Trp286 of human AChE. | acs.org |

| Pyrimidine derivatives | Gamma-secretase | Designed as modulators to treat diseases associated with the deposition of beta-amyloid peptide. | google.com |

Antimalarial Activity

The search for new and effective antimalarial drugs is critical due to widespread resistance to existing therapies. The pyrimidine ring is a well-known pharmacophore in antimalarial drug design, famously present in drugs like pyrimethamine, which targets the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme. nih.govgsconlinepress.com

Indole derivatives have also gained attention for their antimalarial properties. acs.org The spiroindolone compound NITD609, for example, has advanced to clinical trials as a potent antimalarial agent. acs.org Consequently, hybrid molecules combining indole and pyrimidine moieties are of significant interest.

Studies on indole-sulfonamide derivatives have shown that while monoindoles were inactive, several bis-indole derivatives exhibited antimalarial activity against the multidrug-resistant K1 strain of P. falciparum, with IC₅₀ values in the range of 2.79–8.17 μM. acs.org In a separate study, novel pyrimidine derivatives substituted with 4-amino benzoic acid (PABA) were developed as potential PfDHFR inhibitors. nih.gov Several of these compounds showed significant antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum with no cytotoxicity. nih.gov Compound 3f from this series was identified as the most potent. nih.gov

The strategic combination of the indole nucleus with a pyrimidine scaffold presents a viable approach for developing new antimalarial candidates that could potentially overcome existing resistance mechanisms. nih.gov

Table 3: Antimalarial Activity of Indole and Pyrimidine Derivatives

| Compound/Series | Target(s) | Parasite Strain(s) | Key Findings | Reference |

|---|---|---|---|---|

| Bis-indole sulfonamides (e.g., 11) | Not specified | P. falciparum (K1, multidrug-resistant) | Active with IC₅₀ values ranging from 2.79–8.17 μM. | acs.org |

| PABA-substituted pyrimidines (e.g., 3f) | PfDHFR | P. falciparum (3D7 and Dd2) | Showed significant activity with IC₅₀ values from 4.71 to 112.98 µg/ml against Dd2 strain. | nih.gov |

Target Fishing Approaches for Bioactive Compounds with Indoline-Pyrimidine Scaffolds

Identifying the specific molecular targets of bioactive compounds is a crucial step in drug discovery, helping to elucidate their mechanism of action and potential off-target effects. For novel scaffolds like indoline-pyrimidine, where a compound shows promising activity but its direct biological partners are unknown, in silico target fishing has become an indispensable strategy. nih.gov This computational approach is faster and more cost-effective than traditional experimental methods. nih.gov

Target fishing methods are broadly categorized into ligand-based and receptor-based approaches.

Ligand-Based Target Fishing: This approach operates on the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities and targets. nih.gov For a novel indoline-pyrimidine compound, its 2D or 3D structure is compared against large databases of compounds with known biological targets. If the indoline-pyrimidine query molecule shows high similarity to a set of known ligands for a particular protein (e.g., a specific kinase or receptor), that protein is predicted as a potential target. nih.gov This method is powerful because it does not require knowledge of the protein's 3D structure.

Receptor-Based Target Fishing: When the 3D structures of potential protein targets are available, receptor-based methods like reverse docking can be employed. nih.gov In this technique, the indoline-pyrimidine compound is computationally "docked" into the binding sites of a large panel of different proteins. The algorithm calculates a binding affinity or score for each protein-ligand interaction. Proteins that show a high-predicted binding affinity for the compound are identified as potential targets. nih.gov This method not only predicts potential targets but also provides insights into the likely binding mode of the compound, which can guide further optimization. For the indoline-pyrimidine scaffold, this could reveal key interactions between the indole nitrogen, the pyrimidine ring, and specific amino acid residues in a kinase hinge region or a receptor's binding pocket. nih.govnih.gov

These computational predictions generate a prioritized list of potential targets for the bioactive indoline-pyrimidine compound. This list then guides focused experimental validation, such as enzymatic assays or binding studies, to confirm the predicted interactions and definitively identify the compound's molecular target(s).

Mechanistic Investigations of 1 6 Chloropyrimidin 4 Yl Indoline Action

Molecular Interactions with Target Enzymes and Receptors

While direct studies on the specific molecular targets of 1-(6-chloropyrimidin-4-yl)indoline are not extensively documented in publicly available research, the broader class of indoline (B122111) and pyrimidine-containing compounds has been shown to interact with a variety of enzymes and receptors. These interactions provide a framework for postulating the potential molecular targets of this compound.

Derivatives of the indoline scaffold have demonstrated inhibitory activity against several enzymes. For instance, indoline-6-sulfonamide (B1419461) derivatives have been identified as inhibitors of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a promising target for new antibiotics. researchgate.netluc.edu Molecular docking studies of these inhibitors suggest that the sulfonamide group acts as a zinc-binding group within the enzyme's active site. researchgate.netluc.edu Furthermore, 1-acylated indoline-5-sulfonamides have shown inhibitory activity against human carbonic anhydrase (CA) isoforms CA IX and CA XII, which are implicated in tumor progression. nih.gov The interaction of these compounds with the zinc ion in the active site is a key feature of their inhibitory mechanism. nih.gov

Similarly, the pyrimidine (B1678525) core is a common feature in many kinase inhibitors. For example, pyrido[3,2-d]pyrimidine (B1256433) derivatives have been developed as potent inhibitors of MAP kinase-interacting kinases (Mnk1/2), which are involved in cancer development. researchgate.net Thieno[3,2-d]pyrimidine derivatives have also been identified as inhibitors of class I PI3 kinase. nih.gov The binding of these compounds to the ATP-binding pocket of the kinases is a common mechanism of action.

The following table summarizes the observed molecular interactions of analogous indoline and pyrimidine compounds with their target enzymes.

| Compound Class | Target Enzyme/Receptor | Key Interactions | Reference |

| Indoline-6-sulfonamides | DapE | Zinc-binding via sulfonamide group | researchgate.netluc.edu |

| 1-Acylated indoline-5-sulfonamides | Carbonic Anhydrase IX/XII | Zinc-binding, hydrogen bonding | nih.gov |

| Pyrido[3,2-d]pyrimidine derivatives | Mnk1/2 | Hydrogen bonds with hinge region residues | researchgate.net |

| Thieno[3,2-d]pyrimidine derivatives | PI3 Kinase | Occupancy of ATP-binding pocket | nih.gov |

| 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine | NADPH Oxidase 2 (NOX2) | Binding at the NADPH interaction site | mdpi.com |

These examples suggest that this compound could potentially exhibit inhibitory activity against kinases or metalloenzymes, with the chloropyrimidine and indoline moieties playing crucial roles in target binding. However, empirical validation is necessary to confirm these hypotheses.

Cellular Mechanisms of Action

The cellular mechanisms of action for this compound are likely linked to the effects observed for structurally related compounds, which include the inhibition of critical signaling pathways and modulation of the cell cycle.

Inhibition of Signaling Pathways

Indole-containing compounds have been shown to interfere with key signaling pathways that are often dysregulated in cancer. For instance, some indole (B1671886) derivatives have been found to inhibit the phosphorylation of EGFR, MEK, and ERK, which are components of the MAPK signaling pathway crucial for cell proliferation and survival. nih.gov The inhibition of the Mnk-eIF4E signaling axis by pyrido[3,2-d]pyrimidine derivatives represents another potential mechanism. researchgate.net The eukaryotic initiation factor 4E (eIF4E) is a key regulator of protein synthesis and is often overexpressed in cancer, making it a critical therapeutic target. researchgate.net

Cell Cycle Modulation

A common outcome of targeting cancer-related signaling pathways is the modulation of the cell cycle. Several studies on indole derivatives have demonstrated their ability to induce cell cycle arrest, thereby halting cell proliferation. For example, treatment of cancer cells with certain indole analogs has led to an accumulation of cells in the G2/M or S phase of the cell cycle. nih.govnih.govnih.gov This arrest is often a prelude to apoptosis, or programmed cell death. The activation of tumor suppressor proteins like p53 has also been observed in response to treatment with indole-based compounds, further contributing to cell cycle arrest and apoptosis. nih.gov

The table below outlines the observed cellular effects of compounds structurally related to this compound.

| Compound Class | Cellular Effect | Affected Signaling Pathway/Proteins | Reference |

| Indole derivatives | Antiproliferation, Apoptosis, Cell cycle arrest (G2/M) | Inhibition of p-EGFR, p-MEK, p-ERK; Upregulation of LC3-II | nih.gov |

| 2-(Thiophen-2-yl)-1H-indole derivatives | Cell cycle arrest (S and G2/M) | Downregulation of miR-25, IL-6, C-Myc; Upregulation of miR-30C, miR-107 | nih.govnih.gov |

| Indole-isoxazole hybrids | Cell cycle arrest (G0/G1) | - | researchgate.net |

| Pyrido[3,2-d]pyrimidine derivatives | Inhibition of translation initiation | Mnk-eIF4E pathway | researchgate.net |

These findings suggest that this compound may exert its biological effects by disrupting signaling cascades vital for cell growth and division, ultimately leading to cell cycle arrest and potentially apoptosis.

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of this compound involves the formation of both the indoline and pyrimidine ring systems, followed by their coupling. The mechanisms of these synthetic steps, particularly those involving C-H functionalization and electrochemical reactions, are of significant interest.

Radical Pathways in C-H Functionalization

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. In the context of synthesizing the pyrimidine moiety of this compound, radical pathways for C-H functionalization are highly relevant. For instance, a method for the highly regioselective meta-C-H functionalization of pyridines and other azaarenes, including pyrimidines, has been developed. nih.gov This process proceeds through a redox-neutral dearomatization-rearomatization sequence and can involve radical intermediates. nih.gov

Myoglobin-catalyzed C-H functionalization of unprotected indoles also highlights the potential for radical-mediated pathways in modifying the indoline core. nih.gov While this specific example involves an enzymatic approach, it underscores the feasibility of radical-based C-H functionalization on the indole ring system.

Electrochemical Reaction Mechanisms

Electrochemical methods offer a green and efficient alternative for the synthesis of heterocyclic compounds like pyrimidines. The electrochemical behavior of pyrimidine derivatives has been studied, revealing their oxidation and reduction potentials. tandfonline.com The synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved using microwave-assisted, agro-waste extract-mediated methods, with the electrochemical properties of the products being subsequently characterized. tandfonline.com

Furthermore, the synthesis of spiro[chromeno[2,3-d]pyrimidine-3',5-indoline]-tetraones has been reported using electrolysis with tetrabutylammonium (B224687) fluoride (B91410) as a catalyst, indicating that electrochemical methods can be employed for constructing complex molecules containing both pyrimidine and indoline scaffolds. researchgate.net The mechanisms of these electrochemical reactions likely involve the generation of reactive intermediates at the electrode surface, followed by cyclization and condensation steps. The study of the electrochemical properties of novel pyrimidine derivatives, including their behavior as potential corrosion inhibitors, also contributes to the understanding of their redox chemistry. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. For 1-(6-Chloropyrimidin-4-yl)indoline, both ¹H and ¹³C NMR provide crucial information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the indoline (B122111) and chloropyrimidine rings. The aromatic protons of the indoline moiety would typically appear in the downfield region (around 7.0-8.0 ppm). The two methylene (B1212753) groups of the indoline ring would present as two triplets in the upfield region. The protons on the pyrimidine (B1678525) ring will also have characteristic shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon atoms in the molecule. The spectrum would show signals for the eight carbon atoms of the indoline core and the four carbon atoms of the chloropyrimidine ring. The chemical shifts would be indicative of their electronic environment (aromatic, aliphatic, attached to nitrogen or chlorine). For a related compound, 1-[6-(3-(Trifluoromethyl)phenyl)pyrimidin-4-yl]indoline, the ¹³C-NMR spectrum showed signals at δ 161.8, 159.8, 158.3, 143.3, 138.7, 131.9, 131.4 (q, J = 30.0 Hz), 130.2, 129.3, 127.5, 126.8, 124.9, 123.9, 122.7, 116.3, 100.7, 48.7, and 27.5 ppm. semanticscholar.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic (Indoline) | 7.0 - 8.0 | m |

| Pyrimidine | 8.0 - 8.5 | m |

| -CH₂- (Indoline) | 3.0 - 4.5 | t |

| -CH₂- (Indoline) | 3.0 - 4.5 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Chemical Shift (ppm) |

| Aromatic (Indoline) | 110 - 150 |

| C=N (Pyrimidine) | 150 - 165 |

| C-Cl (Pyrimidine) | 150 - 160 |

| -CH₂- (Indoline) | 25 - 55 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=C, C-N, and C-Cl bonds. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings would be found in the 1400-1650 cm⁻¹ region. The C-N stretching of the indoline nitrogen would be visible in the 1250-1350 cm⁻¹ range, and the C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C and C=N Stretch | 1400 - 1650 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry (LC-MS, ESI-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₀ClN₃), the expected molecular weight is approximately 231.68 g/mol . In an ESI-MS experiment, the compound would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 232. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+2+H]⁺ peak at m/z 234. For instance, the mass spectrum of a related indoline derivative, 1-[6-(3-(Trifluoromethyl)phenyl)pyrimidin-4-yl]indoline, showed a [M+H]⁺ peak at m/z 342.12134. semanticscholar.org

Thermal Analysis (TGA, DSC)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of a compound.

TGA: TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would determine its decomposition temperature, providing insight into its thermal stability.

DSC: DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can be used to determine the melting point and any other phase transitions of the compound.

Field Emission Scanning Electron Microscopy (FE-SEM)

Field Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution surface imaging technique. For this compound, FE-SEM would be used to study the morphology, particle size, and surface characteristics of the synthesized powder or crystalline material. This can be particularly useful in understanding the material's physical properties and in quality control.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as 1-(6-Chloropyrimidin-4-yl)indoline, might interact with a biological target, typically a protein or enzyme. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity of the ligand-protein complex.

While specific docking studies for this compound are not reported, the general methodology would involve preparing the three-dimensional structures of both the ligand and the target protein. The protein structure is often obtained from crystallographic data, and the ligand is built and optimized using computational chemistry software. The docking process then systematically explores various orientations and conformations of the ligand within the binding site of the protein, scoring each pose based on a defined scoring function. This process is exemplified in studies of other indole-pyrimidine hybrids, where docking has been used to elucidate binding at tubulin's colchicine-binding site nih.gov.

A critical aspect of molecular docking analysis is the detailed examination of the interactions that stabilize the ligand-protein complex. These interactions are fundamental to the ligand's binding affinity and specificity. The primary types of non-covalent interactions assessed are:

Hydrogen Bonds: These are crucial for the specificity of ligand binding and involve a hydrogen atom being shared between two electronegative atoms, such as oxygen or nitrogen. The indoline (B122111) and pyrimidine (B1678525) rings of the title compound contain nitrogen atoms that could act as hydrogen bond acceptors, while the N-H group of the indoline could be a donor.

Electrostatic Forces: These include interactions between charged or polar groups on the ligand and the protein. The chlorine atom on the pyrimidine ring, for instance, introduces a specific electronic character that can influence these interactions.

The strength and geometry of these interactions are analyzed for the top-ranking docking poses to understand the key determinants of binding. A summary of the types of interactions typically assessed in molecular docking is provided in Table 1.

| Interaction Type | Description | Potential Moieties in this compound |

| Hydrogen Bonds | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Pyrimidine nitrogens (acceptor), Indoline nitrogen (donor/acceptor) |

| Electrostatic Forces | Attraction or repulsion between charged or polar groups. | Chlorine atom, Nitrogen atoms |

| Hydrophobic Contacts | Interactions between nonpolar molecular surfaces. | Indoline benzene (B151609) ring, Pyrimidine ring |

| π-π Stacking | Interaction between aromatic rings. | Indoline benzene ring, Pyrimidine ring |

| Halogen Bonds | Non-covalent interaction involving a halogen atom (chlorine). | Chlorine atom on the pyrimidine ring |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. sonar.chwisdomlib.org MD simulations provide a dynamic view of the complex, allowing for the observation of conformational changes and the persistence of key interactions.

In a typical MD simulation workflow for a this compound-protein complex, the system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom in the system over a defined period, typically nanoseconds to microseconds, by solving Newton's equations of motion. Analysis of the MD trajectory can reveal important information about the stability of the complex, including:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds identified in the docking pose is monitored throughout the simulation to confirm their stability.

MD simulations have been effectively used to validate the binding stability of various pyrimidine derivatives in their respective protein targets swissadme.ch.

In Silico Evaluation Against Specific Enzyme Targets (e.g., SIRT1)

The structural motifs within this compound suggest its potential as an inhibitor of various enzymes. One such class of enzymes is the sirtuins, particularly SIRT1, which are NAD+-dependent deacetylases involved in various cellular processes. The indole (B1671886) nucleus is a known scaffold for SIRT1 inhibitors nih.gov.

An in silico evaluation of this compound against SIRT1 would typically begin with molecular docking into the SIRT1 active site to predict its binding mode and affinity. This would be followed by MD simulations to confirm the stability of the interaction. Such computational approaches have been instrumental in the discovery and optimization of other SIRT1 inhibitors, helping to elucidate the key interactions within the enzyme's binding pocket nih.gov.

Prediction of Physicochemical Properties Relevant to Biological Activity and Pharmacokinetics

The biological activity and pharmacokinetic profile of a compound are heavily influenced by its physicochemical properties. These properties can be reliably predicted using various in silico models, which are crucial in the early stages of drug discovery to assess the "drug-likeness" of a molecule. For this compound, these properties can be predicted using online tools such as SwissADME nih.gov.

The predicted physicochemical properties for this compound are summarized in Table 2. These parameters provide insights into its potential for oral bioavailability, membrane permeability, and distribution within the body. For instance, the predicted LogP value suggests a moderate lipophilicity, which is often favorable for cell membrane permeability. The topological polar surface area (TPSA) is an indicator of a molecule's ability to permeate cell membranes, with lower values generally associated with better permeability.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Pharmacokinetics |

|---|---|---|

| Molecular Formula | C12H10ClN3 | Basic chemical information |

| Molecular Weight | 231.68 g/mol | Influences absorption and distribution |

| LogP (o/w) | 3.25 | Measure of lipophilicity; affects absorption and distribution |

| Topological Polar Surface Area (TPSA) | 41.59 Ų | Correlates with membrane permeability and bioavailability |

| Number of Hydrogen Bond Acceptors | 3 | Influences solubility and binding |

| Number of Hydrogen Bond Donors | 0 | Influences solubility and binding |

| Molar Refractivity | 65.10 | Relates to molecular volume and polarizability |

| Rotatable Bonds | 1 | Indicator of molecular flexibility |

Data predicted using SwissADME. nih.gov

Future Research Directions and Emerging Paradigms for 1 6 Chloropyrimidin 4 Yl Indoline Research

Exploration of Novel and Sustainable Synthetic Pathways

The advancement of synthetic organic chemistry offers new avenues for the efficient and environmentally conscious production of 1-(6-chloropyrimidin-4-yl)indoline and its derivatives. Future efforts will likely move beyond traditional methods to embrace more sophisticated and sustainable strategies. Key areas of exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura and Buchwald-Hartwig couplings are instrumental in creating carbon-carbon and carbon-nitrogen bonds. mdpi.com Future research could apply these methods to modify the indoline (B122111) or pyrimidine (B1678525) rings, allowing for the rapid generation of a diverse library of analogues. For instance, the chlorine atom on the pyrimidine ring is an ideal handle for such transformations.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and often leads to cleaner products compared to conventional heating. nih.govresearchgate.net Applying this technology to the synthesis of this compound could streamline the production process, making it more efficient and scalable.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and stoichiometry, enhancing safety and reproducibility. This approach is particularly suitable for large-scale synthesis and could be a key strategy for the sustainable manufacturing of advanced intermediates based on the title compound.

Green Chemistry Principles: A focus on reducing solvent waste, using less hazardous reagents, and improving atom economy will be paramount. This includes exploring one-pot reactions where multiple synthetic steps are performed in the same vessel, minimizing purification steps and resource consumption.

Design of Next-Generation Analogues with Enhanced Potency and Selectivity

The core structure of this compound is a template that can be systematically modified to optimize its interaction with biological targets. The design of next-generation analogues will be guided by structure-activity relationship (SAR) studies to enhance potency against a specific target while minimizing off-target effects, thereby improving the therapeutic window.

Key design strategies will include:

Substitution at the Pyrimidine Ring: The chlorine atom at the 6-position is a prime site for nucleophilic aromatic substitution (SNAr). mdpi.com Introducing various amines, such as substituted anilines or piperazines, can modulate the compound's electronic properties and hydrogen bonding capabilities, which is crucial for target engagement. mdpi.comnih.govacs.org

Modification of the Indoline Moiety: The indoline ring offers several positions for substitution. Adding functional groups to the aromatic portion or the nitrogen atom can influence the molecule's solubility, metabolic stability, and binding orientation within a target's active site.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target of interest and then growing or linking them to create a more potent lead compound. The indoline and chloropyrimidine fragments of the title compound could be separately optimized before being re-linked.

The table below illustrates potential modifications to the this compound scaffold and the intended therapeutic goal.

| Modification Site | Example Substituent | Rationale / Desired Outcome |

| Pyrimidine C6-Position | 4-Anilino-piperidine | Enhance kinase selectivity; Introduce new hydrogen bond donors/acceptors. |

| Pyrimidine C2-Position | Methyl, Amino groups | Modulate electronic properties; Improve metabolic stability. |

| Indoline Aromatic Ring | Methoxy, Fluoro groups | Alter lipophilicity and pharmacokinetic properties. |

| Indoline Nitrogen | Acyl, Alkyl groups | Block potential metabolic sites; Explore new binding interactions. |

Comprehensive Mechanistic Elucidation of Broader Biological Activities

While pyrimidine-based compounds are well-known inhibitors of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), the full biological activity profile of this compound is yet to be explored. mdpi.comacs.org Future research must focus on a comprehensive elucidation of its mechanism of action to identify its primary molecular targets and uncover any potential polypharmacology (activity against multiple targets).

Essential research activities will include:

Broad Kinase Profiling: Screening the compound against a large panel of human kinases to determine its selectivity profile. This can reveal novel and unexpected targets and guide the development of either highly selective or intentionally multi-targeted inhibitors.

Cell-Based Assays: Evaluating the compound's effect on various cellular processes, such as proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines (e.g., non-small-cell lung cancer or breast cancer lines). mdpi.com

Target Deconvolution: Employing techniques like chemical proteomics or thermal shift assays to identify the specific proteins that bind to this compound within a cellular context. This provides direct evidence of target engagement.

Structural Biology: Obtaining X-ray crystal structures or cryo-electron microscopy (cryo-EM) images of the compound bound to its target protein. jddhs.comnih.gov This provides atomic-level insights into the binding mode and is invaluable for guiding further rational design of analogues.

Integration of Advanced Computational and Experimental Approaches in Drug Discovery Pipelines

The synergy between computational modeling and experimental validation has become a cornerstone of modern drug discovery. jddhs.comfrontiersin.org For this compound, integrating these approaches will accelerate the discovery pipeline, reduce costs, and increase the probability of success. frontiersin.orgbeilstein-journals.org

The integrated workflow would involve:

Structure-Based Drug Design (SBDD): When a target's 3D structure is known, molecular docking simulations can predict the binding pose and affinity of this compound and its virtual analogues. frontiersin.orgbeilstein-journals.org This allows for the prioritization of compounds for synthesis.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, methods like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) can be used. jddhs.comfrontiersin.orgbeilstein-journals.org These models are built using a set of known active molecules to identify the key chemical features required for biological activity.

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the compound within the target's binding site over time, providing deeper insights into the stability of the interaction and the role of water molecules. jddhs.comfrontiersin.org

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues before they are synthesized, helping to identify and eliminate compounds with unfavorable profiles early in the process. frontiersin.org

This iterative cycle, where computational predictions guide experimental work and experimental results refine computational models, ensures a more efficient and rational path from a starting scaffold like this compound to a potential clinical candidate.

The following table summarizes the key computational and experimental techniques in an integrated drug discovery pipeline.

| Technique Type | Specific Method | Application in the Research Pipeline |

| Computational | Molecular Docking | Predict binding modes and prioritize virtual compounds. jddhs.comfrontiersin.org |

| QSAR | Identify relationships between chemical structure and biological activity. jddhs.combeilstein-journals.org | |

| Molecular Dynamics | Assess the stability of the ligand-protein complex. jddhs.comfrontiersin.org | |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. frontiersin.org | |

| Experimental | High-Throughput Screening | Rapidly test a large library of compounds for activity. jddhs.com |

| Kinase Profiling Assays | Determine the potency and selectivity against specific enzyme targets. | |

| X-ray Crystallography | Provide an atomic-resolution structure of the compound bound to its target. jddhs.com | |

| Cell-Based Viability Assays | Measure the effect of the compound on cancer cell survival. |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.